

Application Notes and Protocols: SH-42 Delivery Systems and Formulations

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Compound of Interest

Compound Name: SH-42

Cat. No.: B8209974

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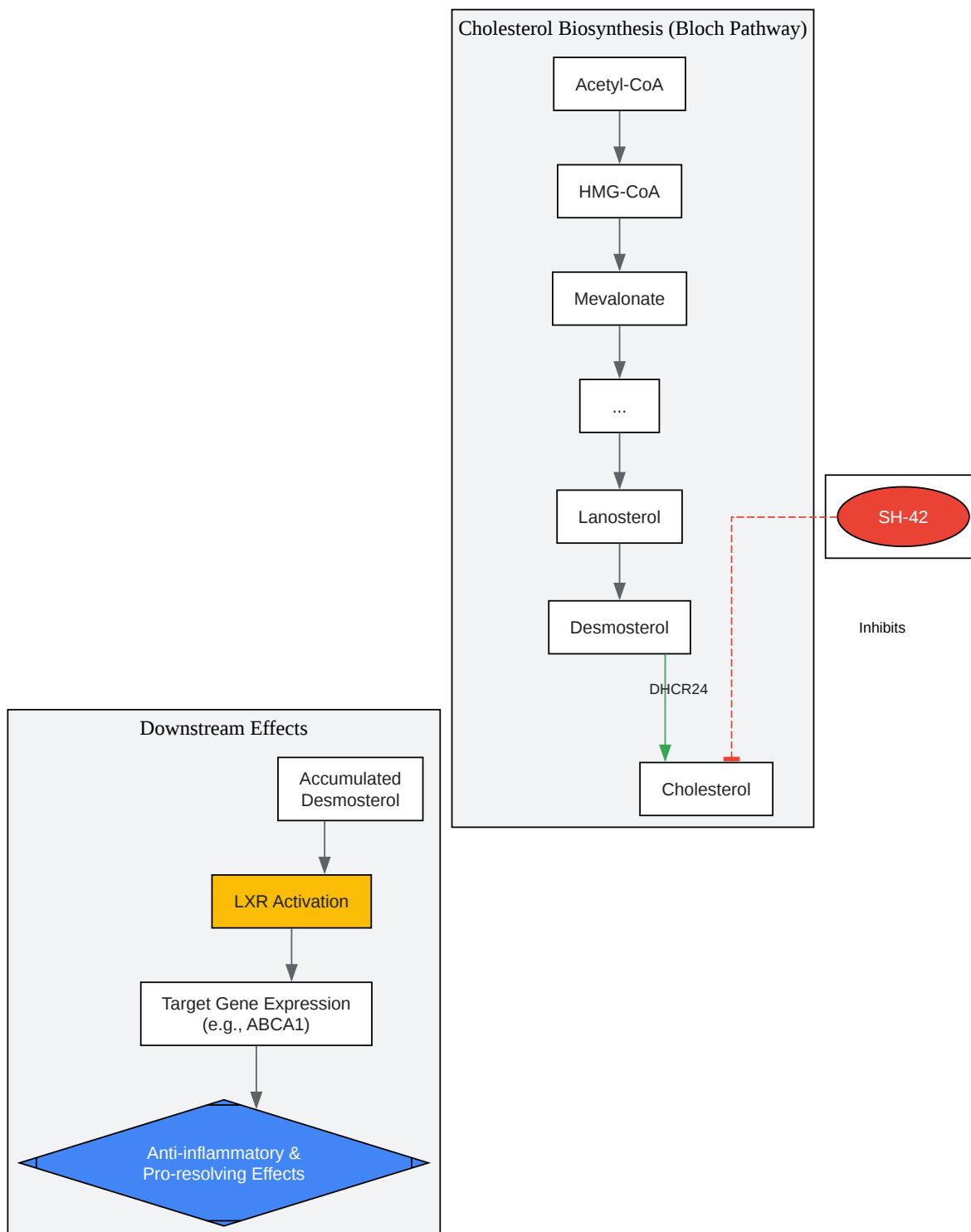
For Researchers, Scientists, and Drug Development Professionals

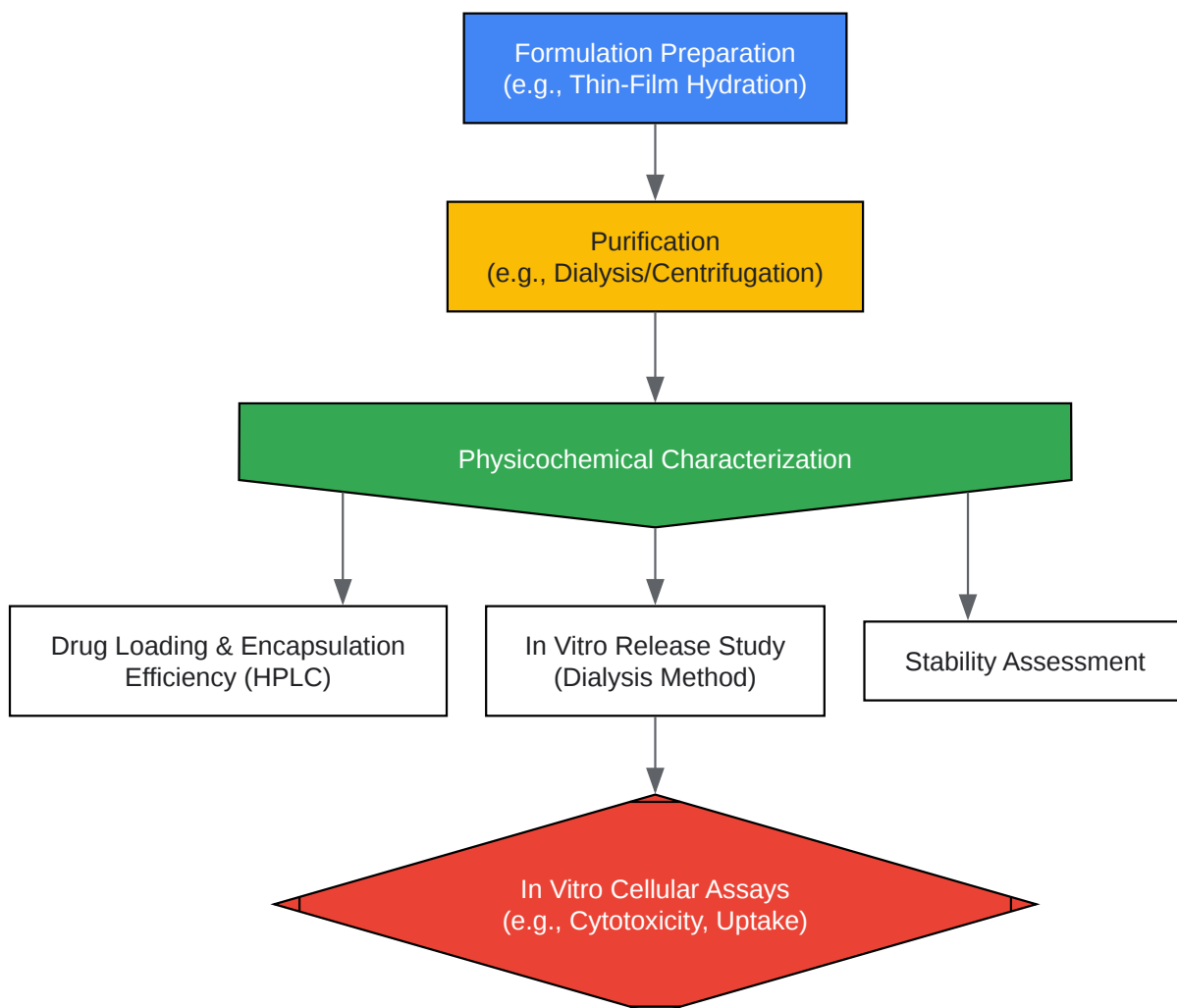
Introduction to SH-42

SH-42 is a potent and selective inhibitor of human $\Delta 24$ -dehydrocholesterol reductase (DHCR24), the terminal enzyme in the Bloch pathway of cholesterol biosynthesis.^{[1][2]} It exhibits an IC₅₀ value of approximately 42 nM.^[1] The primary mechanism of action of **SH-42** involves the inhibition of DHCR24, which leads to the accumulation of the cholesterol precursor, desmosterol.^{[1][2]} Desmosterol is a known endogenous agonist of the Liver X Receptor (LXR), a key regulator of lipid metabolism and inflammatory responses.^{[3][4]} By increasing desmosterol levels, **SH-42** indirectly activates LXR, leading to anti-inflammatory and pro-resolving effects, making it a promising therapeutic agent for inflammatory disorders and non-alcoholic fatty liver disease (NAFLD).^{[3][4]} Given its steroidal-like structure, **SH-42** is a lipophilic molecule, which presents challenges for aqueous solubility but makes it an excellent candidate for incorporation into lipid-based and polymeric delivery systems to enhance bioavailability and targeted delivery.

Signaling Pathway of SH-42 Action

The therapeutic effects of **SH-42** are mediated through the modulation of the cholesterol biosynthesis pathway and subsequent activation of LXR signaling. The diagram below illustrates this mechanism.





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